REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:3]=1[O:4][CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[CH:8](Cl)Cl.C[O-:21].[Na+]>>[CH3:1][C:2]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:3]=1[O:4][CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[CH:8]=[O:21] |f:1.2|
|
Name
|
2-(2,5-dimethylphenoxymethyl)benzal chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(OCC2=C(C(Cl)Cl)C=CC=C2)C=C(C=C1)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
a resulting acetal compound is extracted with xylene
|
Type
|
CUSTOM
|
Details
|
Then, an organic layer obtained
|
Type
|
CUSTOM
|
Details
|
after liquid separation
|
Type
|
ADDITION
|
Details
|
is mixed with an aqueous sulfuric acid solution
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OCC2=C(C=O)C=CC=C2)C=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |